Product packaging for Ova peptide (257-264)(Cat. No.:)

Ova peptide (257-264)

Cat. No.: B13387243
M. Wt: 963.1 g/mol
InChI Key: JVJGCCBAOOWGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Epitope Definition within Ovalbumin

Ovalbumin Peptide (257-264) originates from ovalbumin, the primary protein found in chicken egg whites. lifetein.combiosynth.com Ovalbumin itself is a large and complex glycoprotein (B1211001) that is mildly immunogenic. sb-peptide.com Within the full protein sequence, the peptide fragment spanning amino acids 257 to 264, consisting of the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), acts as a potent immunological epitope. lifetein.comjpt.com

An epitope is the specific part of an antigen that is recognized by the immune system. In this case, SIINFEKL is a major histocompatibility complex (MHC) class I-restricted epitope. medchemexpress.comeurogentec.com This means it is presented on the surface of antigen-presenting cells (APCs) by a specific MHC class I molecule, namely H-2Kb, which is found in certain strains of mice, such as C57BL/6. lifetein.commedchemexpress.comgenscript.com The peptide is generated through the proteolytic processing of the full ovalbumin protein within the cell's cytoplasm. eurogentec.com The strong binding affinity of the SIINFEKL sequence to the H-2Kb molecule is a key factor in its immunodominance. jpt.comnih.gov

A study also identified a peptide at positions 256-264, which is a single amino acid extension of SIINFEKL. nih.govjci.org However, further testing revealed that CD8+ T cells from mice immunized with either peptide 256-264 or 257-264 recognized both, indicating they are cross-reactive and not immunologically distinct. nih.govjci.org

Table 1: Properties of Ovalbumin Peptide (257-264)

PropertyDescription
Common Name Ovalbumin Peptide (257-264), OVA Peptide, SIINFEKL
Origin Fragment of chicken ovalbumin protein (Uniprot: P01012) jpt.com
Sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL) jpt.commedchemexpress.com
Molecular Formula C45H74N10O13 medchemexpress.comgenscript.com
Molecular Weight ~963.13 g/mol medchemexpress.comgenscript.com
Type MHC Class I-restricted peptide epitope invivogen.commedchemexpress.com
MHC Restriction H-2Kb invivogen.commedchemexpress.commedchemexpress.com

Historical Context of Ovalbumin Peptide (257-264) in Immunological Research

The use of Ovalbumin Peptide (257-264) as a model antigen has a significant history in immunology. Its adoption stemmed from a desire to study antigen presentation using a readily available and non-viral protein source. nih.gov Early research demonstrated that ovalbumin, when released into the cytosol of cells, could be processed and presented to T cells. nih.gov The discovery that the SIINFEKL fragment is efficiently liberated from the full ovalbumin protein by proteasomes and binds with high affinity to the H-2Kb molecule was a pivotal moment. nih.gov

The widespread use of the SIINFEKL peptide was propelled by the development of specific reagents that allowed for precise tracking and measurement of the immune response it generates. nih.gov Key among these tools are:

OT-I T-cell receptor (TCR) transgenic mice : These mice are engineered to have a high frequency of CD8+ T cells with TCRs that are specifically reactive to the SIINFEKL-H-2Kb complex. nih.govopenreview.net

The 25-D1.16 monoclonal antibody : This antibody specifically recognizes the SIINFEKL peptide when it is bound to the H-2Kb molecule, enabling researchers to visualize and quantify antigen presentation on the cell surface by flow cytometry. nih.govtandfonline.com

B3Z hybridoma cells : These are T-cell hybridomas that are activated and produce a measurable signal upon recognizing the SIINFEKL-H-2Kb complex. nih.govnih.gov

These tools, combined with the peptide's intrinsic properties, solidified SIINFEKL's status as the gold standard for studying MHC class I antigen presentation and the CD8+ T-cell responses that follow. lifetein.compubcompare.ai

Rationale for Utilizing Ovalbumin Peptide (257-264) as a Model Antigen in Immunological Studies

The scientific community widely utilizes Ovalbumin Peptide (257-264) as a model antigen due to its well-defined and potent immunological characteristics. It serves as a reliable tool to investigate fundamental processes of the adaptive immune system. lifetein.comcaltagmedsystems.co.uk

The primary reasons for its use include:

Strong Immunogenicity : SIINFEKL is a powerful immunogenic epitope that consistently induces a robust and detectable CD8+ cytotoxic T-cell response. lifetein.comjpt.cominvivogen.com This makes it ideal for studying T-cell activation, differentiation, and effector functions like cytotoxicity. genaxxon.com

High-Affinity MHC Binding : The peptide exhibits a strong binding affinity for the H-2Kb MHC class I molecule. jpt.comnih.gov This stable interaction is crucial for effective presentation to T cells and ensures a consistent stimulus in experimental setups.

Precise Immune Monitoring : Because the specific epitope is known, researchers can precisely monitor and quantify the antigen-specific T-cell response. lifetein.comcaltagmedsystems.co.uk This is essential for evaluating the efficacy of vaccines and immunotherapies. lifetein.comsb-peptide.com

Versatility in Assays : The peptide is used across a broad range of immunological assays to assess T-cell functionality. jpt.com These include ELISPOT for measuring cytokine release, intracellular staining (ICS) for analyzing cytokine production at a single-cell level, and cytotoxicity assays to measure the killing of target cells. jpt.comsb-peptide.com

Application in Disease Models : SIINFEKL is extensively used in preclinical research for cancer immunotherapy and vaccine development. lifetein.comsb-peptide.com Scientists use it to evaluate the effectiveness of vaccine candidates, test new adjuvants, and screen the efficacy of immune-modulating drugs like checkpoint inhibitors. lifetein.comsb-peptide.com By incorporating the SIINFEKL sequence into tumor cells or vaccine constructs, researchers can track the ability of the immune system to recognize and eliminate target cells. nih.gov

In essence, the SIINFEKL system provides a controlled and reproducible method to probe the complex mechanisms of antigen presentation and T-cell-mediated immunity. pubcompare.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H74N10O13 B13387243 Ova peptide (257-264)

Properties

Molecular Formula

C45H74N10O13

Molecular Weight

963.1 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)

InChI Key

JVJGCCBAOOWGEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Major Histocompatibility Complex Mhc Class I Presentation of Ovalbumin Peptide 257 264

H-2Kb Restriction and Binding Characteristics of Ovalbumin Peptide (257-264)

The presentation of the ovalbumin peptide (257-264) is specifically restricted by the murine MHC class I molecule, H-2Kb. This means that for the peptide to be recognized by CD8+ T cells, it must first bind to the peptide-binding groove of the H-2Kb molecule. The H-2Kb molecule possesses specific binding pockets that accommodate the anchor residues of the peptide, thereby ensuring a stable interaction.

Crystallographic studies of the H-2Kb in complex with the SIINFEKL peptide have revealed the molecular basis of this specific binding. The hydrophobic residues Ile-P2 and Phe-P5 of the peptide are crucial for this interaction, fitting into the B and C pockets of the H-2Kb binding groove, respectively. This structural analysis has led to the identification of submotifs for H-2Kb binding, highlighting the interplay between primary and secondary anchor positions within the peptide. For instance, one submotif involves a Phenylalanine at position 5 and a medium-sized hydrophobic residue like Isoleucine at position 2. The specificity of this interaction is further underscored by the fact that not all peptides with the predicted H-2Kb binding motif are recognized by primary ovalbumin-induced CTLs, suggesting that additional rules of processing and binding are at play.

MHC Class I MoleculePeptide EpitopePeptide SequencePrimary Anchor ResiduesBinding Pockets
H-2KbOvalbumin (257-264)SIINFEKLIle-P2, Phe-P5B pocket, C pocket
Table 1: H-2Kb Restriction and Binding Characteristics of Ovalbumin Peptide (257-264).

Dynamics of Ovalbumin Peptide (257-264)-MHC Class I Complex Formation and Stability

The formation of a stable Ovalbumin peptide (257-264)-MHC Class I complex is a highly regulated process. In conventional antigen presentation, the peptide is loaded onto the MHC class I molecule within the endoplasmic reticulum (ER). This process is facilitated by a complex machinery of chaperones and other proteins. The stability of the resulting peptide-MHC complex is critical for its transport to the cell surface and subsequent recognition by T cells.

The presence of the correct peptide is essential for the stability of the H-2Kb molecule. In the absence of a bound peptide, MHC class I molecules are inherently unstable, particularly at physiological temperatures. However, the binding of a high-affinity peptide like SIINFEKL stabilizes the H-2Kb molecule, allowing for its efficient transport to the cell surface. The stability of this complex is such that specific monoclonal antibodies, like 25-D1.16, have been developed to recognize the H-2Kb molecule only when it is bound to the SIINFEKL peptide, and not in its unbound state or when bound to an irrelevant peptide.

Cellular Antigen Processing Pathways Influencing Ovalbumin Peptide (257-264) Presentation

The generation of the Ovalbumin peptide (257-264) from the full-length ovalbumin protein and its subsequent presentation on MHC class I molecules can occur through distinct cellular pathways. These pathways are broadly categorized as TAP-dependent and TAP-independent, referring to their reliance on the Transporter Associated with Antigen Processing (TAP).

Transporter Associated with Antigen Processing (TAP)-Dependent Mechanisms in Epitope Processing

The conventional pathway for MHC class I presentation of endogenous antigens is TAP-dependent. In this pathway, cytosolic proteins are degraded into peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum by the TAP complex, which is a heterodimeric transporter embedded in the ER membrane. Inside the ER, the peptides are loaded onto nascent MHC class I molecules.

Studies have shown that the presentation of soluble ovalbumin by dendritic cells is largely TAP-dependent. This process is also sensitive to brefeldin A, an inhibitor of protein transport from the ER to the Golgi apparatus, and is blocked by proteasome inhibitors. This indicates that exogenous soluble ovalbumin can access the cytosol, where it is processed by the proteasome, and the resulting peptides are then transported into the ER via TAP for loading onto H-2Kb molecules.

TAP-Independent Antigen Presentation Pathways and Modulating Factors for Ovalbumin Peptide (257-264)

While the TAP-dependent pathway is the primary route for presenting many endogenous antigens, TAP-independent pathways also exist for the presentation of the Ovalbumin peptide (257-264), particularly from exogenous sources. Macrophages have been shown to process antigens from bacteria or those coated on polystyrene beads for MHC class I presentation in a manner that can be independent of TAP.

In TAP-deficient cells, the generation of peptide-receptive MHC class I molecules is a limiting factor. At 37°C, these cells have decreased levels of pre-existing, stable peptide-receptive MHC class I molecules on their surface. However, at a lower temperature of 26°C, both TAP-deficient and wild-type cells can express similar levels of peptide-receptive MHC class I molecules, suggesting that temperature can modulate the availability of these molecules for peptide loading. This supports a vacuolar processing mechanism where peptides can bind to MHC class I molecules in post-Golgi compartments or on the cell surface.

Influence of Protein Context on Ovalbumin Peptide (257-264) Epitope Processing and MHC Class I Presentation

A critical factor influencing the choice between TAP-dependent and TAP-independent pathways is the protein context in which the Ovalbumin peptide (257-264) epitope is delivered. Research has demonstrated that the presentation of the SIINFEKL epitope shows a differential dependence on the TAP transporter depending on the structure of the source protein.

When the epitope is part of a fusion protein, such as Crl-OVA or MBP-Crl-OVA, its presentation by macrophages is significantly less dependent on TAP. In contrast, when the epitope is derived from full-length ovalbumin, whether it is recombinant or native, its presentation is largely TAP-dependent. The processing efficiency in TAP-deficient macrophages is reduced by only three to five times for the fusion proteins compared to wild-type macrophages, but it is reduced by as much as 100 times for full-length ovalbumin. These findings suggest that the protein context of the epitope can influence the cellular compartment in which it is processed and the extent to which it relies on the TAP transporter for MHC class I presentation.

Antigen SourceTAP DependenceProcessing Efficiency in TAP-deficient cells (relative to wild-type)
Crl-OVA fusion proteinLow~20-33%
MBP-Crl-OVA fusion proteinLow~20-33%
Full-length Ovalbumin (native or recombinant)High~1%
Table 2: Influence of Protein Context on the TAP-Dependence of Ovalbumin Peptide (257-264) Presentation.

T Cell Recognition and Activation by Ovalbumin Peptide 257 264

Priming and Differentiation of CD8+ Cytotoxic T Lymphocytes (CTLs) by Ovalbumin Peptide (257-264)

The priming of naive CD8+ T cells by the Ova peptide (257-264) initiates a cascade of events leading to their differentiation into functional CTLs. This process is critically dependent on the presentation of the peptide by antigen-presenting cells (APCs), most notably dendritic cells (DCs), which are highly efficient at cross-presentation. asm.org Cross-presentation allows exogenous antigens like ovalbumin to be processed and presented on MHC class I molecules, a pathway essential for activating CD8+ T cells against non-viral antigens. asm.org

Upon encountering the Ova (257-264)-H-2Kb complex on the surface of a licensed APC, naive CD8+ T cells receive the first signal through their T-cell receptor (TCR). This initial signal, coupled with co-stimulatory signals (Signal 2) provided by molecules on the APC surface, triggers a program of proliferation and differentiation. aacrjournals.org Studies have shown that immunization with the Ova (257-264) peptide can effectively induce the expansion of antigen-specific CD8+ T cells. jci.org These primed T cells undergo significant clonal expansion and differentiate into effector CTLs capable of recognizing and eliminating target cells presenting the specific peptide. plos.org

The differentiation program also gives rise to memory CD8+ T cells, which provide long-term immunity. nih.gov These memory cells can be rapidly reactivated upon subsequent encounters with the same antigen, mounting a faster and more robust secondary response. nih.gov The phenotype of the resulting CTLs can be influenced by factors such as the affinity of the peptide for the MHC molecule. nih.gov

T-Cell Receptor (TCR) Avidity and Specificity for Ovalbumin Peptide (257-264)-MHC Class I Complexes

The interaction between the TCR on a CD8+ T cell and the Ova peptide (257-264) presented by the H-2Kb MHC class I molecule is a cornerstone of the specific immune response. The strength of this interaction is termed avidity, which is a cumulative measure of the affinities of multiple TCRs on a single T cell binding to multiple peptide-MHC (pMHC) complexes on an APC. nih.gov

The OT-I transgenic mouse model, which expresses a TCR specifically recognizing the Ova (257-264) peptide, has been instrumental in dissecting the role of TCR avidity. nih.gov High-avidity interactions are generally associated with more potent T-cell activation and effector function. iedb.org For instance, high-avidity CTLs require lower concentrations of the Ova peptide to trigger effector functions like cytokine production and cytotoxicity compared to their low-avidity counterparts. nih.gov

The generation of high and low avidity T-cell populations can be influenced by the antigen concentration during priming. nih.gov Stimulation with low concentrations of the Ova peptide tends to select for high-avidity T cells, while high peptide concentrations can activate both high- and low-avidity T cells. nih.gov The specificity of the TCR for the Ova (257-264)-H-2Kb complex is remarkable, although cross-reactivity with other similar peptides can occur. asm.org

Activation Thresholds and Co-stimulatory Requirements for Ovalbumin Peptide (257-264)-Specific T-Cell Responses

The activation of a naive CD8+ T cell requires that the stimulation received through the TCR and co-stimulatory molecules surpasses a certain threshold. For Ova (257-264)-specific T cells, this threshold is influenced by the avidity of the TCR-pMHC interaction and the presence of co-stimulatory signals. iedb.org

High-avidity T cells, such as those from OT-I mice, have a lower activation threshold and can be triggered by very low concentrations of the Ova peptide. nih.gov In some cases, high-affinity interactions can even lead to T-cell activation with minimal co-stimulation. iedb.org However, for the majority of T-cell responses, and particularly for lower avidity interactions, co-stimulatory signals are essential.

Key co-stimulatory molecules involved in this process include B7-1 (CD80) and B7-2 (CD86) on APCs, which interact with CD28 on the T cell. This interaction provides a crucial second signal that promotes T-cell survival, proliferation, and differentiation. aacrjournals.org The importance of co-stimulation is highlighted by studies where the provision of multiple co-stimulatory molecules, such as B7-1, ICAM-1, and LFA-3, can dramatically enhance T-cell activation. aacrjournals.org Furthermore, signaling through CD27, a member of the TNF receptor superfamily, has been shown to lower the T-cell activation threshold and promote robust CD8+ T-cell expansion in response to the Ova peptide. ashpublications.orgsoton.ac.uk

Cytokine Secretion Profiles in Antigen-Specific T-Cell Activation

Upon activation, Ova (257-264)-specific CD8+ T cells secrete a characteristic profile of cytokines that orchestrate the immune response. A hallmark of this activation is the rapid production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). aai.orgpnas.org

IFN-γ is a critical cytokine for antiviral and anti-tumor immunity, enhancing the antigen-presenting capabilities of cells and promoting the differentiation of Th1 helper cells. plos.org TNF-α contributes to inflammation and can induce apoptosis in target cells. The kinetics of cytokine production can vary, with TNF-α often being detected earlier than IFN-γ following T-cell stimulation. pnas.org

In addition to IFN-γ and TNF-α, activated CD8+ T cells can also produce Interleukin-2 (IL-2). pnas.org IL-2 acts as a potent T-cell growth factor, promoting the proliferation and survival of activated T cells in an autocrine and paracrine manner. soton.ac.uk The specific cytokine profile can be influenced by the nature of the stimulus and the differentiation state of the T cell. For example, CTLs primed with the Ova peptide typically exhibit a Type 1 cytokine profile (IFN-γ, TNF-α), which is associated with effective cell-mediated immunity. nih.govaai.org

Table 1: Cytokine Production by Ova (257-264)-Specific T-Cells

Cytokine Primary Function in CD8+ T-Cell Response Typical Time of Detection
IFN-γ Antiviral/anti-tumor activity, enhances antigen presentation From 1 hour post-activation. pnas.org
TNF-α Pro-inflammatory, can induce target cell apoptosis Within 30 minutes of stimulation. pnas.org
IL-2 T-cell growth factor, promotes proliferation and survival From 2 hours post-activation. pnas.org

Analysis of Cross-Reactivity in T-Cell Recognition of Ovalbumin Peptide (257-264) Variants

While the TCR of an Ova (257-264)-specific T cell is highly specific for the SIINFEKL peptide, it can also recognize and be activated by structurally similar peptides, a phenomenon known as cross-reactivity. asm.org This is a fundamental feature of the T-cell repertoire, allowing a limited number of T cells to recognize a vast array of potential pathogens. aacrjournals.org

Studies have explored the cross-reactivity of OT-I T cells with altered peptide ligands (APLs) of Ova (257-264). These APLs typically have single or multiple amino acid substitutions, which can alter the affinity of the peptide for the H-2Kb molecule or the affinity of the pMHC complex for the TCR. nih.gov For example, variants like SIITFEKL (T4) have been shown to have lower affinity for the OT-I TCR compared to the native SIINFEKL peptide. pnas.org

The degree of cross-reactivity has significant functional consequences. Lower affinity APLs generally induce weaker T-cell responses, requiring higher peptide concentrations to achieve activation and often resulting in altered cytokine profiles. nih.govnih.gov Research has also demonstrated surprising cross-reactivity between the Ova (257-264) peptide and peptides derived from unrelated pathogens, such as Brucella. asm.org This highlights the inherent flexibility of TCR recognition and has implications for understanding both protective immunity and potential autoimmune responses. asm.orgsb-peptide.com

Table 2: Examples of Ova (257-264) Variants and Their Impact on T-Cell Recognition

Peptide Variant Amino Acid Sequence Effect on T-Cell Recognition
T4 SIITFEKL Lower affinity for OT-I TCR, alters magnitude but not kinetics of cytokine response. pnas.org
G4 SIIGFEKL Low-affinity ligand, requires co-stimulation for activation. iedb.org
***Brucella* peptides** Various Can activate OT-I T cells, demonstrating cross-reactivity between unrelated pathogens. asm.org
OVA-E1 EIINFEKL Low-affinity ligand, requires co-stimulation for activation. iedb.org
OVA-Q4 SIIQFEKL Can stimulate proliferation of epitope-specific naive OT-I lymph node cells. iedb.org

Application of Ovalbumin Peptide 257 264 in Immunological Research Models

In Vitro Assays for T-Cell Functionality and Epitope Specificity

The SIINFEKL peptide is a cornerstone for a variety of in vitro assays designed to assess the functionality and specificity of T-cells. jpt.comjpt.com These assays are crucial for dissecting the cellular immune response and evaluating the efficacy of vaccines and immunotherapies.

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of OVA (257-264), it is frequently employed to determine the number of interferon-gamma (IFN-γ) releasing effector T-cells following stimulation with the peptide. sb-peptide.comsb-peptide.com This assay provides a quantitative measure of the antigen-specific T-cell response. For instance, studies have used ELISPOT to assess the immunogenicity of potential vaccine candidates by measuring the number of IFN-γ spot-forming cells in splenocytes from immunized mice. ashpublications.orgsciopen.com

Interactive Data Table: Representative ELISPOT Assay Data

Treatment GroupAntigen StimulationMean Spot-Forming Cells (SFCs) per 10^6 SplenocytesStandard Deviation
ControlNone5± 2
ControlOVA (257-264)12± 4
ImmunizedNone8± 3
ImmunizedOVA (257-264)253± 35 sciopen.com

Note: This table is a representative example based on findings and is for illustrative purposes.

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokines. This method is widely used to characterize the phenotype and function of antigen-specific T-cells. jpt.comjpt.com Following stimulation with OVA (257-264), ICS can be used to detect the production of cytokines such as IFN-γ within CD8+ T-cells. nih.govasm.org This provides insights into the functional capacity of the responding T-cell population. For example, researchers have used ICS to determine the percentage of IFN-γ-producing CD8+ T-cells in splenocytes after in vitro restimulation with the SIINFEKL peptide. nih.gov

A primary function of CD8+ cytotoxic T-lymphocytes (CTLs) is to recognize and eliminate target cells presenting specific antigens. Cytotoxicity assays are therefore essential for evaluating the effector function of these cells. jpt.comjpt.com In these assays, target cells are pulsed with the OVA (257-264) peptide and then co-cultured with CTLs. The ability of the CTLs to lyse these target cells is then measured, often through the release of chromium-51 (B80572) or other markers from the target cells. nih.govrupress.org These assays have been instrumental in demonstrating that immunization with various formulations containing OVA (257-264) can induce a potent, antigen-specific cytotoxic response. rupress.orgnih.gov For instance, pretreatment of OVA-specific CD8+ CTLs with an OVA(257-264) peptide-H-2K(b) tetramer was found to markedly inhibit their cytotoxicity against OVA-expressing tumor cells, demonstrating the specificity of the interaction. nih.govresearchgate.net

T-cell proliferation is a hallmark of an adaptive immune response, indicating the expansion of antigen-specific clones. Assays to measure proliferation, often using dyes like carboxyfluorescein succinimidyl ester (CFSE), are commonly performed using OVA (257-264) as the stimulating antigen. jpt.comasm.org The dilution of the dye in daughter cells allows for the tracking of cell division by flow cytometry. ashpublications.org These assays are critical for understanding the conditions that lead to the expansion of CD8+ T-cell populations. Research has shown that dendritic cells pulsed with OVA (257-264) can induce a strong proliferative response in OVA-specific transgenic CD8+ T-cells (OT-I cells). nih.govresearchgate.net

In Vivo Models for Inducing Antigen-Specific Immune Responses

The OVA (257-264) peptide is not only a tool for in vitro analysis but is also widely used in vivo to elicit and study antigen-specific immune responses in animal models. lifescienceproduction.co.uk

The administration of OVA (257-264) to mice, often with an adjuvant, can effectively prime and induce a robust CD8+ cytotoxic T-lymphocyte (CTL) response. invivogen.comjci.org This in vivo priming is a fundamental model for studying the requirements for CTL activation, memory formation, and anti-tumor immunity. jci.org For instance, subcutaneous immunization of mice with the OVA (257-264) peptide emulsified in complete Freund's adjuvant (CFA) has been shown to generate a strong CTL response capable of lysing peptide-pulsed target cells. nih.govrupress.org Furthermore, various vaccine delivery systems carrying the OVA (257-264) epitope have been tested in vivo to assess their ability to induce protective CTL responses against tumors expressing ovalbumin. rupress.orgnih.gov

Interactive Data Table: In Vivo CTL Response to OVA (257-264) Immunization

Immunization GroupTarget CellsPercent Specific Lysis (Effector:Target Ratio 50:1)
NaiveEL4 (unpulsed)< 5%
NaiveEL4 + OVA (257-264)< 5%
OVA (257-264) + AdjuvantEL4 (unpulsed)< 5%
OVA (257-264) + AdjuvantEL4 + OVA (257-264)60-80% nih.govrupress.org

Note: This table presents a generalized representation of typical results from in vivo cytotoxicity assays.

Sensitization Models for Immune-Mediated Conditions

The ovalbumin peptide (257-264), often referred to by its single-letter amino acid sequence SIINFEKL, is a critical tool in the development of sensitization models for studying immune-mediated conditions, particularly autoimmunity. jpt.com Research utilizing transgenic mouse models has provided significant insights into the mechanisms of self-tolerance and the development of autoimmune diseases.

A key model involves crossing mice that express soluble ovalbumin (sOVA) under the control of the keratin-14 promoter with OT-I mice. nih.gov The CD8+ T cells in OT-I mice possess a transgenic T cell receptor that is specifically reactive to the OVA(257-264) peptide presented by the MHC class I molecule H-2Kb. nih.gov This genetic combination results in spontaneous and severe autoimmunity, with a high percentage of the offspring dying within the first two weeks of life due to multi-organ inflammation. nih.gov This model demonstrates how the presence of a self-antigen (sOVA) and a T cell repertoire highly specific for a peptide derived from that antigen can lead to a break in self-tolerance and subsequent pathology.

Interestingly, the administration of the OVA(257-264) peptide itself in these models can modulate the autoimmune response. Both preventive and therapeutic injections of the peptide have been shown to induce a dose-dependent increase in the survival of these mice. nih.gov This suggests that exposure to the peptide ligand can trigger tolerance mechanisms in autoreactive T cells. In surviving mice, researchers observed reductions in peripheral CD8+ T cells and a downregulation of the CD8 co-receptor and the Vα2 chain of the T cell receptor. nih.gov These findings highlight the utility of the OVA(257-264) peptide in creating robust models of T-cell-mediated autoimmunity and for investigating potential therapeutic strategies aimed at inducing antigen-specific tolerance.

Utilization in Dendritic Cell-Based Immunotherapy Research

The OVA(257-264) peptide is extensively used in the field of dendritic cell (DC)-based immunotherapy research. Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating T-cell-mediated immune responses. nih.gov Harnessing their ability to prime naive T cells is a central goal in the development of therapeutic vaccines, particularly for cancer. The OVA(257-264) peptide serves as a model antigen in these studies to explore and optimize strategies for inducing robust cytotoxic T lymphocyte (CTL) responses.

Efficiently loading dendritic cells with antigens is a critical step in developing effective DC-based vaccines. Several strategies have been developed using the OVA(257-264) peptide as a model.

Peptide Pulsing: The most straightforward method involves directly incubating DCs with the synthetic OVA(257-264) peptide. nih.gov In this process, the peptide binds directly to MHC class I molecules on the surface of the DCs without the need for intracellular processing. bio-protocol.org

Nanoparticle Delivery: To improve delivery and processing, various nanoparticle systems have been engineered. Biodegradable poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles encapsulating ovalbumin have been shown to enhance its entry into the MHC class I antigen presentation pathway. nih.gov Another approach uses polyethyleneimine (PEI)-based nanoparticles, which form complexes with the ovalbumin protein through electrostatic interactions and facilitate its escape from the endosome, a critical step for cross-presentation. nih.govresearchgate.net

Photochemical Internalization (PCI): This is a novel strategy that uses a photosensitizing compound to facilitate the delivery of molecules into the cytoplasm. Research has shown that PCI can be used to deliver the OVA(257-264) peptide into DCs, leading to enhanced presentation on MHC class I molecules compared to incubation with the peptide alone. frontiersin.org

Electroporation of Whole Protein: While not a direct loading of the peptide, electroporation is used to introduce the full-length ovalbumin protein into DCs. mdpi.com The cell's machinery then processes the protein, and the resulting OVA(257-264) peptide is presented on MHC class I molecules. This method allows the DC to present multiple potential epitopes from the entire protein. mdpi.com

Summary of Antigen Loading Strategies for Dendritic Cells
StrategyDescriptionKey FindingReference
Peptide PulsingDirect incubation of DCs with synthetic OVA(257-264) peptide.Peptide directly binds to surface MHC class I molecules. nih.gov
Nanoparticle Delivery (PLGA)Encapsulation of ovalbumin antigen in biodegradable PLGA particles.Enhances delivery of the antigen into the MHC class I pathway. nih.gov
Nanoparticle Delivery (PEI)Use of polyethyleneimine (PEI) to form nanoparticles with ovalbumin.Facilitates endosomal escape of the antigen, improving cross-presentation. nih.govresearchgate.net
Photochemical Internalization (PCI)Light-induced delivery of the OVA(257-264) peptide into the DC cytoplasm.Significantly increases MHC class I presentation compared to peptide alone. frontiersin.org
Protein ElectroporationIntroduction of full-length ovalbumin protein into DCs via electroporation.Allows for endogenous processing and presentation of the OVA(257-264) epitope. mdpi.com

A key question in the design of DC-based vaccines is the choice of antigen source: short synthetic peptides or the full-length protein. Studies using the ovalbumin system have demonstrated that DCs loaded directly with the OVA(257-264) peptide are significantly more efficient at priming and activating MHC class I-restricted T cells than DCs loaded with the whole ovalbumin protein. nih.govkisti.re.kr

In vitro experiments have shown that DCs pulsed with the SIINFEKL peptide were up to 50 times more effective at generating an H-2Kb-restricted T-cell response compared to DCs pulsed with the ovalbumin protein. nih.govkisti.re.kr Furthermore, the antigenicity of peptide-loaded DCs was found to decline at a slower rate than that of protein-pulsed DCs. nih.gov This superior efficacy extends to in vivo settings, where immunization with SIINFEKL-loaded DCs resulted in a much stronger cytotoxic T-cell response than immunization with DCs that had to cross-present the antigen from the whole protein. nih.gov Similarly, other studies confirmed that DCs pre-loaded with the OVA(257-264) peptide stimulated a more efficient proliferative response from specific CD8+ T cells than DCs loaded with the intact OVA protein. tandfonline.com These findings have important implications for vaccine design, suggesting that for inducing responses against a known immunodominant epitope, using the peptide directly can be a more potent strategy. nih.gov

Comparative Efficacy of Peptide- vs. Protein-Loaded Dendritic Cells
Antigen SourceKey Research FindingImplication for T-Cell PrimingReference
OVA(257-264) PeptideUp to 50 times more efficient in generating an H-2Kb-restricted response in vitro.More potent and direct activation of specific CD8+ T cells. nih.govkisti.re.kr
Ovalbumin ProteinRequires intracellular processing and cross-presentation, which is less efficient.Weaker induction of specific CD8+ T-cell responses compared to peptide loading. nih.gov
OVA(257-264) PeptideImmunization with peptide-loaded DCs leads to a much stronger in vivo response.Superior for generating cytotoxic T lymphocytes in a vaccination setting. nih.gov
OVA(257-264) PeptideStimulated a more efficient proliferative response of OT-1 CD8+ T cells.Enhanced expansion of antigen-specific T cell populations. tandfonline.com

Cross-presentation is the process by which APCs, like dendritic cells, present exogenous antigens on MHC class I molecules to activate CD8+ cytotoxic T cells. Enhancing this pathway is a major goal of immunotherapy. The OVA(257-264) peptide and its parent protein are standard tools for studying mechanisms that boost cross-presentation.

Several innovative strategies have been shown to augment the cross-presentation of the OVA(257-264) epitope:

Targeting C-type Lectin Receptors: Clec9a is a receptor on a subset of DCs specialized in cross-presentation. nih.gov Coupling the OVA(257-264) peptide to a novel peptide that specifically binds to Clec9a was shown to significantly enhance the ability of these DCs to activate OVA-specific CD8+ T cells. nih.govthno.org This targeted delivery resulted in T cells that secreted more IFN-γ and expressed higher levels of the cytotoxic molecules perforin and granzyme B. nih.gov

Toll-Like Receptor (TLR) Agonism: The activation of TLRs on DCs can boost their antigen-presenting capacity. The use of SMIP2.1, a TLR2 agonist, as an adjuvant with ovalbumin protein led to increased cross-presentation in vivo. tandfonline.com This was demonstrated by a greater expansion of OVA-specific CD8+ T cells and a stronger cytotoxic T lymphocyte response against target cells presenting the SIINFEKL peptide. tandfonline.com

Induction of Autophagy: Autophagy is a cellular degradation process that can be harnessed to improve antigen processing. A specially designed "nanoactivator," which combines the OVA(257-264) peptide with an autophagy-inducing peptide, was shown to improve the efficiency of antigen presentation. frontiersin.org This approach led to an increase in cross-presenting DCs and antigen-specific T cells, ultimately resulting in better control of tumor growth in preclinical models. frontiersin.org

Nanoparticle-Mediated Endosomal Escape: For cross-presentation to occur, the antigen must move from the endosome into the cytoplasm for processing. Nanoparticles made with materials like polyethyleneimine (PEI) facilitate this escape through a "proton sponge effect," which disrupts the endosome. nih.gov This strategy resulted in a significantly higher display of OVA(257-264)/H-2Kb complexes on the surface of DCs compared to the delivery of OVA alone. nih.govresearchgate.net

Role of Ovalbumin Peptide 257 264 in Advanced Immunotherapy and Vaccine Development Research

Model Antigen in Preclinical Vaccine Efficacy Evaluation

Ovalbumin peptide (257-264) is extensively used as a model antigen to assess the efficacy of new vaccine platforms and adjuvants in preclinical studies. creative-diagnostics.comsb-peptide.com Its ability to elicit a robust and measurable CD8+ T cell response provides a reliable benchmark for evaluating the immunogenic potential of different vaccine formulations. nih.gov

Researchers have employed this peptide to evaluate a range of vaccine strategies. For instance, in studies comparing different adenovirus-based vectors, the immune response to OVA (257-264) was a key measure of vaccine potency. nih.gov Similarly, the peptide has been incorporated into studies of therapeutic vaccines for chronic hepatitis B, where it served as a control to demonstrate the specificity of the induced immune response. nih.gov The peptide is also used to test the effectiveness of various adjuvants and delivery systems, such as nanoemulsions and peptide nanofibers, designed to enhance the immune response to vaccine antigens. rsc.orgjove.com The consistent and well-documented response to OVA (257-264) allows for a clear assessment of how different vaccination strategies modulate T-cell activation and proliferation. researchgate.net

Preclinical Vaccine Model Role of Ovalbumin Peptide (257-264) Key Findings
Adenovirus-based vectorsMeasurement of CD8+ T cell response to assess vector immunogenicity. nih.govDifferent adenovirus serotypes induce varying levels of OVA (257-264)-specific CD8+ T cells. nih.gov
Chronic Hepatitis B therapeutic vaccineUsed as an irrelevant peptide control to demonstrate antigen specificity. nih.govThe vaccine containing the relevant peptide induced a specific T-cell response, unlike the OVA peptide control. nih.gov
Nanoemulsion tumor vaccineIncorporated into a self-assembled nanoemulsion to evaluate its efficacy as a nasal vaccine. jove.comThe nanoemulsion formulation enhanced the uptake of the peptide by nasal mucosal epithelial cells. jove.com
Peptide nanofiber vaccine carriersCovalently conjugated to nanofibers to study enhanced T-cell proliferation. rsc.orgNanofiber conjugation led to heightened proliferation of OVA-specific CD8+ T cells compared to the peptide alone. rsc.org

Strategies for Enhancing Anti-Tumor Immunity through Ovalbumin Peptide (257-264)

The OVA (257-264) peptide is a critical tool for developing and testing strategies to boost the body's immune response against tumors. creative-diagnostics.com By using tumor models that express ovalbumin, researchers can investigate various methods to stimulate a strong CD8+ T-cell response specifically targeting the tumor cells. creative-diagnostics.com

One approach involves pulsing dendritic cells (DCs) with the OVA (257-264) peptide. These engineered DCs can then effectively present the antigen to T cells, initiating a potent anti-tumor immune response. nih.gov Studies have shown that vaccination with these peptide-pulsed DCs can lead to the rejection of tumors expressing ovalbumin. nih.gov Another strategy combines the peptide with adjuvants, such as Toll-like receptor (TLR) agonists, to further amplify the immune response. researchgate.net

Investigation of Cancer Neoepitope Biology

The study of how the immune system recognizes and responds to cancer neoepitopes—novel antigens that arise from tumor-specific mutations—is a rapidly advancing area of cancer immunology. Ovalbumin and its epitopes, particularly OVA (257-264), serve as a valuable model system in this research. jci.orgresearchgate.net By using tumors that artificially express this non-self antigen, scientists can mimic the process of immune recognition of neoepitopes and study the factors that determine whether an anti-tumor immune response will be successful. nih.gov

This model allows for the investigation of why some neoepitopes are immunogenic while others are not, and how the tumor microenvironment can influence the immune response. nih.gov For example, studies using OVA-expressing tumors have revealed that even with a strong immunogenic epitope like SIINFEKL, the immune response can be suppressed within the tumor microenvironment. nih.gov These findings have important implications for the development of personalized cancer vaccines that target patient-specific neoepitopes. jci.org

Development of Fusion Protein Vaccines Utilizing Ovalbumin Peptide (257-264) (e.g., with Heat Shock Cognate Protein 70)

A promising strategy to enhance the immunogenicity of peptide vaccines is to create fusion proteins that link the antigenic peptide to a carrier molecule with adjuvant properties. Heat shock proteins (HSPs) are excellent candidates for this purpose as they can act as natural adjuvants and facilitate the cross-presentation of antigens to CD8+ T cells. nih.gov

Research has demonstrated the effectiveness of a recombinant vaccine composed of the OVA (257-264) peptide fused to the carboxyl-terminus of heat shock cognate protein 70 (hsc70). nih.gov This fusion protein was shown to be highly effective at generating peptide-specific cytotoxic T lymphocytes (CTLs) and suppressing the growth of tumors expressing ovalbumin. nih.gov Further enhancement of this vaccine was achieved by also fusing a CD4+ T cell epitope from ovalbumin (OVA 265-280) to the amino-terminus of the hsc70-OVA(257-264) construct. nih.govresearchgate.net This dual-epitope fusion protein led to an even stronger generation of OVA (257-264)-specific CTLs and better tumor eradication, highlighting the importance of engaging both CD8+ and CD4+ T cells in anti-tumor immunity. nih.gov

Fusion Protein Component Function Observed Outcome
Ovalbumin Peptide (257-264)CD8+ T cell epitope; the target antigen. nih.govGeneration of peptide-specific cytotoxic T lymphocytes (CTLs). nih.gov
Heat Shock Cognate Protein 70 (hsc70)Carrier molecule; acts as a natural adjuvant and facilitates cross-presentation. nih.govMore effective CTL generation compared to peptide with incomplete Freund's adjuvant. nih.gov
Ovalbumin Peptide (265-280)CD4+ T cell epitope; provides T-helper cell activation. nih.govEnhanced generation of OVA (257-264)-specific CTLs and improved tumor eradication. nih.gov

Development and Application of Antigen-Specific Monoclonal Antibodies for Research

The development of monoclonal antibodies that specifically recognize the OVA (257-264) peptide when it is presented by the MHC class I molecule H-2Kb has provided researchers with a powerful tool for immunological studies. creative-diagnostics.combioxcell.com The antibody clone 25-D1.16 is one such reagent that is widely used in the field. creative-diagnostics.comthermofisher.com

This antibody allows for the direct visualization and quantification of antigen-presenting cells (APCs) that are presenting the SIINFEKL peptide on their surface. creative-diagnostics.combioxcell.com This has significant applications in various research contexts, such as tracking the location and number of APCs after vaccination or during an infection. bioxcell.com Furthermore, these antibodies can be used to study the dynamics of antigen presentation and the interaction between APCs and T cells. creative-diagnostics.com The ability to specifically detect this peptide-MHC complex is invaluable for understanding the initial stages of the adaptive immune response. nih.gov

Investigation of Immune Evasion Mechanisms using Ovalbumin Peptide (257-264) Models

Tumors have evolved various mechanisms to evade destruction by the immune system. The OVA (257-264) model system is instrumental in dissecting these immune evasion strategies. By using transgenic mice, such as OT-I mice, whose T cells are almost exclusively specific for OVA (257-264), researchers can track the fate and function of tumor-specific T cells in detail. nih.govfrontiersin.org

Studies using this model have shown how tumors can create an immunosuppressive microenvironment that inhibits the function of even highly activated T cells. nih.gov For example, research has demonstrated that in the context of emphysema, tumors expressing ovalbumin grow more aggressively due to an increase in immunosuppressive cells and inhibitory signals that impair the ability of dendritic cells to prime the OVA-specific T cells. nih.gov This model system allows for the controlled study of specific immune evasion pathways and the testing of therapies designed to overcome them. frontiersin.org

Applications in Epitope Mapping and Basic Antibody Production Research

The OVA (257-264) peptide is a foundational tool for basic immunological research, including epitope mapping and studies of antibody production. jpt.comsb-peptide.com As a well-defined T-cell epitope, it is often used as a positive control in experiments aimed at identifying new epitopes from other antigens. chondrex.com Its known immunogenicity and MHC restriction make it an ideal standard for validating experimental methods. chondrex.com

In the context of antibody production, while OVA (257-264) is primarily a T-cell epitope, the broader ovalbumin protein contains numerous B-cell epitopes that stimulate antibody production. chondrex.com Research on the immune response to the whole ovalbumin protein, often using OVA (257-264) to measure the T-cell help component, contributes to our understanding of how T cells and B cells collaborate to generate a humoral immune response. creative-diagnostics.com The peptide's use in a variety of T-cell assays, such as ELISPOT and intracellular cytokine staining, allows for precise quantification of the cellular immune response, which is crucial for both vaccine development and basic immunology research. jpt.comnih.gov

Methodological Considerations and Advanced Techniques in Ovalbumin Peptide 257 264 Research

Structural Analysis of Ovalbumin Peptide (257-264)-MHC Class I Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the Ovalbumin peptide (257-264) bound to the H-2Kb MHC class I molecule. nih.govnih.govresearchgate.net These structural studies reveal the precise interactions between the peptide and the binding groove of the MHC molecule, providing insights into the molecular basis of immune recognition.

The crystal structure of the H-2Kb-SIINFEKL complex has been determined at a resolution of 2.5 Å. nih.govresearchgate.netrcsb.org This high-resolution structure shows that the octapeptide is anchored into the binding groove at specific positions. The hydrophobic residues Ile at position P2 and Phe at position P5 are deeply buried within binding pockets B and C of the H-2Kb molecule, respectively. nih.govnih.gov This demonstrates the critical role of these anchor residues in the stability of the peptide-MHC complex. The remaining peptide residues are more exposed and are available for interaction with the T-cell receptor (TCR). pnas.org

Comparison of the H-2Kb-SIINFEKL structure with H-2Kb complexed with other peptides, such as VSV-8 (RGYVYQGL) and SEV-9 (FAPGNYPAL), has revealed the existence of submotifs for peptide binding. nih.govresearchgate.net For instance, H-2Kb can accommodate peptides with a Tyr residue at P5, but this is associated with a preference for a small residue like Gly or Ala at P2. nih.gov In contrast, when Phe is at P5, as in SIINFEKL, a medium-sized hydrophobic residue like Ile is favored at P2. nih.gov This detailed structural information is crucial for predicting T-cell epitopes and for the design of peptide-based vaccines.

Table 1: Crystallographic Data for Ovalbumin Peptide (257-264)-H-2Kb Complex

Parameter Value Reference
Resolution 2.5 Å nih.govresearchgate.netrcsb.org
PDB ID 1VAC rcsb.org
Primary Anchor Residues Ile (P2), Phe (P5) nih.govnih.gov
Exposed Residues Asn (P4), Glu (P6), Lys (P7) pnas.org

Flow Cytometric Analysis of Ovalbumin Peptide (257-264)-MHC Class I Complexes on Antigen Presenting Cells

Flow cytometry is a powerful technique for the detection and quantification of Ovalbumin peptide (257-264)-MHC class I complexes on the surface of antigen-presenting cells (APCs). nih.govulab360.comthermofisher.comthermofisher.comcytekbio.com This method relies on the use of monoclonal antibodies that specifically recognize the SIINFEKL peptide when it is bound to the H-2Kb molecule.

A key reagent in these analyses is the 25-D1.16 monoclonal antibody, which is highly specific for the SIINFEKL-H-2Kb complex and does not bind to unbound H-2Kb or H-2Kb bound to an irrelevant peptide. ulab360.comthermofisher.comthermofisher.comcytekbio.com By labeling this antibody with a fluorophore, researchers can quantify the number of these specific peptide-MHC complexes on individual cells within a population. This has proven invaluable for tracking the location and quantity of these specific APCs in vivo. ulab360.comthermofisher.comthermofisher.comcytekbio.com

The general procedure involves pulsing APCs, such as dendritic cells or macrophages, with the SIINFEKL peptide. ulab360.comthermofisher.com Following an incubation period to allow for peptide loading onto surface MHC class I molecules, the cells are stained with the fluorescently labeled 25-D1.16 antibody and analyzed by flow cytometry. ulab360.comthermofisher.com This technique allows for the determination of the efficiency of antigen presentation and can be used to compare the effects of different experimental conditions on this process. nih.govresearchgate.net

Table 2: Flow Cytometry Reagents for Ovalbumin Peptide (257-264)-H-2Kb Complex Detection

Reagent Description Application
25-D1.16 Monoclonal Antibody Specific for SIINFEKL-H-2Kb complex Detection and quantification of peptide-MHC complexes on APCs
Fluorophore-conjugated secondary antibodies Bind to the primary antibody for signal amplification Signal detection in flow cytometry
Isotype Control Antibody Non-specific antibody of the same isotype as the primary Negative control to assess background staining

Genetic Engineering Approaches for Ovalbumin Peptide (257-264) Expression and Presentation

Genetic engineering techniques provide a powerful means to control the expression and presentation of the Ovalbumin peptide (257-264) within cells. These approaches are used to study the intracellular pathways of antigen processing and presentation and to develop novel vaccination strategies.

One common strategy involves the creation of expression vectors that encode the SIINFEKL sequence. nih.gov These vectors can be introduced into cells to drive the synthesis of the peptide, which can then be processed and presented on MHC class I molecules. To facilitate tracking and ensure efficient presentation, the SIINFEKL sequence is often fused to a reporter protein, such as a fluorescent protein, or flanked by sequences that promote its processing. nih.govresearchgate.net

Recombinant viruses, such as influenza A virus, have also been engineered to express the SIINFEKL peptide. nih.gov Infecting cells with these viruses allows for the study of antigen presentation in the context of a viral infection. nih.gov Furthermore, genetic fusion of the Ovalbumin protein or the SIINFEKL peptide to antibodies targeting specific receptors on dendritic cells, such as DEC-205, has been explored as a method to enhance antigen delivery and presentation. researchgate.net These genetic approaches offer precise control over the source and context of the Ovalbumin peptide, enabling detailed investigations into the mechanisms of immune surveillance.

Photochemical Internalization (PCI) for Enhanced Antigen Delivery of Ovalbumin Peptide (257-264)

Photochemical Internalization (PCI) is an advanced drug delivery technology that has been successfully applied to enhance the cytosolic delivery of the Ovalbumin peptide (257-264). nih.govresearchgate.netresearchgate.net This technique utilizes a photosensitizer that, upon light activation, disrupts endosomal membranes, facilitating the release of co-internalized cargo into the cytoplasm. nih.govresearchgate.net

In the context of antigen presentation, PCI significantly improves the delivery of SIINFEKL to the MHC class I processing pathway. nih.govresearchgate.net Studies have shown that when APCs are treated with a photosensitizer and the Ovalbumin peptide, followed by illumination, there is a substantial increase in the presentation of SIINFEKL-H-2Kb complexes on the cell surface compared to cells treated with the peptide alone. nih.govresearchgate.netresearchgate.net This enhanced presentation leads to a more potent activation of SIINFEKL-specific CD8+ T-cells. nih.govresearchgate.netresearchgate.net

Research has demonstrated that PCI can increase the efficiency of MHC class I presentation by at least 10-fold, allowing for T-cell activation with much lower concentrations of the peptide. nih.gov This technology has been shown to be effective for the delivery of not only the minimal octapeptide but also for N-terminally extended versions of the peptide. nih.govresearchgate.net These findings highlight the potential of PCI as a powerful tool to augment the efficacy of peptide-based vaccines.

Table 3: Effect of PCI on Ovalbumin Peptide (257-264) Presentation

Cell Type Treatment Outcome Reference
Bone Marrow-Derived Dendritic Cells (BMDCs) SIINFEKL + PCI Significantly increased SIINFEKL-H-2Kb presentation nih.govresearchgate.net
B6 Macrophages SIINFEKL + PCI Markedly higher efficiency of MHC class I presentation nih.govresearchgate.net
BMDCs and Macrophages Extended OVA peptides + PCI Enhanced presentation of the processed SIINFEKL epitope nih.govresearchgate.net

Design and Utility of Ovalbumin Peptide (257-264) Variants and Scrambled Peptide Controls in Immunological Studies

The use of Ovalbumin peptide (257-264) variants and scrambled peptide controls is essential for rigorous immunological research. These modified peptides serve as valuable tools to probe the specificity of T-cell recognition and to control for non-specific effects in experiments.

Variants of the SIINFEKL peptide are created by substituting one or more amino acids. These variants can be used to investigate the contribution of individual residues to MHC binding and TCR recognition. For example, the Q4 variant (SIIQFEKL) has been used in studies of T-cell receptor recognition. anaspec.com By comparing the T-cell response to the native peptide versus a variant, researchers can dissect the fine specificity of the immune response.

Scrambled peptides, which have the same amino acid composition as the native peptide but in a randomized sequence (e.g., FILKSINE), are used as negative controls. nih.govsb-peptide.com These peptides are not expected to bind to the specific MHC molecule or be recognized by the specific TCR. nih.gov Therefore, they are crucial for demonstrating that an observed immune response is truly specific to the SIINFEKL sequence and not due to a general inflammatory response or other experimental artifacts. nih.gov The inclusion of scrambled peptide controls is a hallmark of well-designed immunological studies involving peptide antigens.

Q & A

Q. What is the molecular mechanism by which OVA peptide (257-264) activates CD8+ T cells, and what experimental models are typically used to study this interaction?

OVA peptide (257-264) is a class I MHC (H-2Kb)-restricted epitope derived from ovalbumin. It binds to H-2Kb molecules on antigen-presenting cells, enabling recognition by T-cell receptors (TCRs) on CD8+ T cells, thereby triggering cytotoxic T lymphocyte (CTL) activation . Standard models include:

  • In vivo tumor models : Mice are immunized with the peptide emulsified in adjuvants (e.g., Complete Freund’s Adjuvant) to assess tumor regression .
  • Ex vivo assays : Splenocytes from immunized mice are pulsed with the peptide (250 µg–1 mg) to measure cytokine release (e.g., IFN-γ) or CTL activity via ELISpot or flow cytometry .

Q. What are the recommended storage conditions and solubility protocols for OVA peptide (257-264) to ensure stability in experimental settings?

The peptide should be stored at -20°C in lyophilized form. For solubility:

  • Dissolve in 1% acetic acid (1 mM) or sterile PBS.
  • Avoid repeated freeze-thaw cycles to prevent degradation . Purity (>95% via HPLC) and batch-specific characterization (e.g., mass spectrometry) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers optimize OVA peptide (257-264) concentration and adjuvant selection to address variability in CTL response assays?

Dose optimization is context-dependent:

  • In vivo : 100 µg peptide with Complete Freund’s Adjuvant (CFA) induces robust CTL activity in tumor models .
  • Ex vivo : Pulsing spleen cells with 250 µg–1 mg peptide maximizes antigen presentation .
  • Adjuvant comparison : CFA enhances Th1 responses, while anti-CD4 monoclonal antibodies can skew toward CTL dominance . Titrate adjuvants alongside peptide doses and validate with in vivo tumor challenge assays.

Q. What methodological strategies mitigate contradictions in reported immune outcomes (e.g., Th1 vs. Th2 bias) when using OVA peptide (257-264) across studies?

Discrepancies often arise from:

  • Adjuvant differences : CFA promotes Th1/CTL responses, whereas alum favors Th2 .
  • Peptide presentation : Nanovaccine formulations (e.g., self-assembled I-OVA NE) enhance CD8+ T-cell activation compared to free peptide .
  • Experimental controls : Include peptide-negative controls (e.g., scrambled sequences) and validate with multiple readouts (e.g., ELISpot, intracellular cytokine staining) .

Q. How can researchers reconcile variability in OVA peptide (257-264)-specific CTL activity when transitioning from murine models to humanized systems?

Key considerations:

  • MHC compatibility : Humanized HLA-transgenic mice (e.g., HLA-A2) require peptide variants (e.g., SAINFEKL) for cross-presentation .
  • TCR affinity : Use tetramer staining to identify high-avidity T-cell clones and correlate with functional outcomes (e.g., tumor lysis) .
  • Data normalization : Report CTL activity as fold-change relative to baseline (naïve T cells) and include replicate experiments (n ≥ 5) to account for biological variability .

Methodological Best Practices

  • Reprodubility : Document peptide synthesis details (e.g., HPLC purity, mass spectrometry validation) and storage conditions .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for tumor burden endpoints and humane adjuvant use .
  • Data reporting : Follow CONSORT-EHEALTH guidelines for transparent methodology (e.g., adjuvant preparation steps, peptide dosing timelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.